Glut1-IN-3: A Technical Guide to a Dual-Targeting Investigational Compound
Glut1-IN-3: A Technical Guide to a Dual-Targeting Investigational Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glut1-IN-3, also identified as Compound 4b, is a novel investigational molecule designed to address the complex pathology of Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS). This genetic disorder arises from mutations in the SLC2A1 gene, leading to impaired glucose transport across the blood-brain barrier and subsequent neurological dysfunction, including difficult-to-treat seizures. Glut1-IN-3 employs a dual-targeting mechanism of action, aiming to modulate the activity of both the Glucose Transporter 1 (GLUT1) and specific isoforms of the carbonic anhydrase (CA) enzyme family, which are implicated in the pathophysiology of epilepsy. This guide provides a detailed overview of its chemical structure, properties, mechanism of action, and the experimental protocols used in its preclinical evaluation.
Chemical Structure and Properties
Glut1-IN-3 is a complex molecule incorporating a glucose moiety linked to a sulfonamide group via a selenylphenyl linker. This design is intended to facilitate interaction with both GLUT1 and carbonic anhydrases.
The chemical structure is represented by the SMILES string: CC(O--INVALID-LINK--=O)[C@H]1OC(C)=O)--INVALID-LINK--=O)O[C@H]1[Se]C2=CC=C(S(=O)(N)=O)C(N)=C2)=O[1][2].
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆N₂O₁₁SSe | [1][2] |
| Molecular Weight | 581.45 g/mol | [1][2] |
| Common Name | Glut1-IN-3 | [1] |
| Synonym | Compound 4b | [1][3][4] |
Mechanism of Action & Signaling Pathway
Glut1-IN-3 is hypothesized to exert its therapeutic effects through a dual mechanism. Firstly, as a glucose derivative, it is designed to interact with the GLUT1 transporter. The primary publication suggests it was assessed for its ability to enhance GLUT1-mediated glucose intake[3][4]. Secondly, the molecule incorporates an aromatic sulfonamide group, a well-established zinc-binding pharmacophore for inhibiting carbonic anhydrases (CAs)[5]. Certain CA isoforms (e.g., II, IV, VA, VB, XII) are involved in brain pH regulation and neuronal excitability, making them targets for anti-seizure medications[3][4][5]. By inhibiting these enzymes, Glut1-IN-3 is proposed to contribute to the suppression of seizure activity.
Quantitative Biological Data
The primary study evaluated the inhibitory activity of Glut1-IN-3 (Compound 4b) against a panel of human (h) carbonic anhydrase isoforms physiologically relevant to epilepsy.
| Target Isoform | Inhibition Constant (Kᵢ) (nM) |
| hCA I | >10000 |
| hCA II | 98.5 |
| hCA IV | 105.4 |
| hCA VA | 6.8 |
| hCA VB | 15.3 |
| hCA XII | 4.9 |
Data sourced from Angeli, A., et al. J Med Chem. 2023;66(14):10010-10026.
Key Experimental Protocols
The preclinical evaluation of Glut1-IN-3 involved several key assays to determine its biological activity. The methodologies are detailed below to facilitate reproducibility and further investigation.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of Glut1-IN-3 against various human carbonic anhydrase (hCA) isoforms was determined using a stopped-flow method.
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Principle: This assay measures the enzyme's catalytic activity for the CO₂ hydration reaction. The inhibition constants (Kᵢ) are determined by analyzing the initial rates of this reaction in the presence of the inhibitor.
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Apparatus: Applied Photophysics stopped-flow instrument.
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Methodology:
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The CA-catalyzed CO₂ hydration activity is assayed using a stopped-flow method[1].
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Phenol red is used as an indicator, with measurements taken at its absorbance maximum of 557 nm.
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The initial rates of the CA-catalyzed CO₂ hydration reaction are followed for a duration of 10–100 seconds.
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For each inhibitor concentration, at least six traces of the initial 5–10% of the reaction are used to determine the initial velocity.
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The uncatalyzed reaction rates are measured and subtracted from the enzyme-catalyzed rates.
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Inhibitor stock solutions (0.01 mM) are prepared in distilled, deionized water with 5% DMSO, followed by serial dilutions.
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The Kᵢ values are calculated using the classical Michaelis-Menten equation, fitted by non-linear least squares using PRISM 3 software.
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All CA isozymes used are purified recombinant proteins.
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Glucose Uptake Assay
The effect of Glut1-IN-3 on glucose transport was assessed in a non-small-cell lung cancer (NSCLC) cell line (A549), which is known to express GLUT1.
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Principle: This cell-based assay measures the uptake of a fluorescently labeled glucose analog, 2-NBDG (2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy-D-glucose), to quantify glucose transporter activity.
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Cell Line: A549 human non-small cell lung carcinoma cells.
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Methodology:
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A549 cells are seeded in 96-well microplates (e.g., at 20,000 cells/well) and allowed to adhere overnight[6].
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Before the assay, cells are washed with phosphate-buffered saline (PBS).
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Cells are pre-treated with Glut1-IN-3 at the desired concentration in PBS for a specified time (e.g., 1 hour) at 37°C[7].
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A fluorescent glucose analog, such as 2-NBDG, is added to each well (e.g., at 100-200 µM) and incubated for a defined period (e.g., 10-30 minutes) at 37°C[6][7].
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The uptake reaction is stopped, and cells are washed to remove extracellular 2-NBDG.
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The fluorescence intensity of the intracellular 2-NBDG is measured using a fluorometric microplate reader.
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The results are compared to vehicle-treated control cells to determine the percentage modulation of glucose uptake.
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In Vivo Maximal Electroshock (MES) Seizure Test
The anticonvulsant efficacy of Glut1-IN-3 was evaluated in an in vivo mouse model of generalized tonic-clonic seizures.
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Principle: The MES test is a standard preclinical model for assessing the efficacy of potential antiepileptic drugs by measuring their ability to prevent seizure spread following a maximal electrical stimulus.
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Methodology:
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Animals are administered the test compound (Glut1-IN-3) or vehicle control via a specific route (e.g., intraperitoneal or oral) at a defined dose[8].
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After a predetermined time for drug absorption (e.g., 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes[3].
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Prior to stimulation, corneas are treated with a local anesthetic (e.g., 0.5% tetracaine hydrochloride) and saline to ensure proper electrical contact[3].
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The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure[3]. An animal is considered protected if this phase is absent.
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The percentage of animals protected in the drug-treated group is compared to the vehicle control group to determine anticonvulsant activity.
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Conclusion
Glut1-IN-3 is a rationally designed, dual-targeting compound that has shown promise in a preclinical model relevant to GLUT1-DS. Its ability to potently inhibit key carbonic anhydrase isoforms associated with epilepsy, combined with its designed interaction with the GLUT1 transporter, presents a novel therapeutic strategy. The detailed chemical, biological, and methodological data provided in this guide serve as a comprehensive resource for researchers in the fields of neuroscience, metabolic disorders, and drug development, facilitating further investigation into this and similar therapeutic approaches.
References
- 1. Psychoactive substances belonging to the amphetamine class potently activate brain carbonic anhydrase isoforms VA, VB, VII, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide Inhibition Studies of an α-Carbonic Anhydrase from Schistosoma mansoni, a Platyhelminth Parasite Responsible for Schistosomiasis [mdpi.com]
- 4. Development of Praziquantel sulphonamide derivatives as antischistosomal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
